2-(3,5-dimethoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole;hydrochloride
Overview
Description
2-(3,5-dimethoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole;hydrochloride is a useful research compound. Its molecular formula is C13H18ClNO3 and its molecular weight is 271.74 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3,5-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride is 271.0975211 g/mol and the complexity rating of the compound is 289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Scaffolds and Reagents
Oxazoles, including those with substitutions similar to the compound , serve as reactive scaffolds for synthetic elaboration. They are useful in the preparation of various alkylamino-, alkylthio-, and alkoxy-derivatives through substitution reactions. Such functionalities offer a manifold for synthesizing compounds with potential pharmaceutical applications, showcasing oxazoles' versatility in organic synthesis (Patil & Luzzio, 2016).
Anti-inflammatory Activities
Derivatives of oxazole compounds have been synthesized and shown to exhibit anti-inflammatory activity. This suggests that oxazole structures, possibly including variations like the specified compound, can be integral to developing new anti-inflammatory agents (Labanauskas et al., 2001).
Corrosion Inhibition
Oxazole derivatives have been studied for their efficacy as corrosion inhibitors for metals in acidic media. This application highlights the potential of oxazoles in industrial settings, particularly in protecting metal surfaces from corrosion (Lagrenée et al., 2002).
Fluorescent Materials
Certain oxazole derivatives exhibit strong fluorescence, making them potential candidates for applications in fluorescent materials or markers. This property could be leveraged in biochemical assays or materials science for visualization and tracking purposes (Tang & Verkade, 1996).
Macrolide Synthesis
Oxazoles can act as precursors in the synthesis of macrolides, a class of natural products with various biological activities. This application underscores the importance of oxazoles in the field of medicinal chemistry and drug discovery (Wasserman et al., 1981).
Properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-13(2)8-17-12(14-13)9-5-10(15-3)7-11(6-9)16-4;/h5-7H,8H2,1-4H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBILOPBBUDYEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC(=CC(=C2)OC)OC)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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